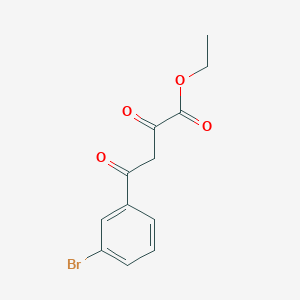

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Overview

Description

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H15BrO2 . It is related to the class of compounds known as esters, which are organic compounds derived from carboxylic acids and alcohols. The compound contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromophenyl group attached to a butanoate ester . The average mass of the molecule is 271.150 Da and the monoisotopic mass is 270.025543 Da .Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate, have been used in the stereoselective synthesis of cyclobutene derivatives. These derivatives are produced through a Wittig reaction with vinyltriphenylphosphonium salt and show significant potential in producing highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Antioxidant Potential in Marine Algae

This compound is related to bromophenol derivatives found in marine red algae. These bromophenols demonstrate potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Formation of Pyrazine and Biphenyl Derivatives

Research indicates that reactions of ethyl 4-aryl-2,4-dioxobutanoates at ambient temperature can lead to the formation of various derivatives, such as dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds have potential applications in material science and organic chemistry (Moloudi et al., 2018).

Synthesis of Pyrazole Derivatives

Ethyl 2,3-dioxobutanoate-2-arylhydrazones, which can be derived from this compound, have been used to synthesize ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. These compounds have applications in pharmaceutical and agrochemical industries (Patel et al., 1991).

Applications in Organic Synthesis and Medicinal Chemistry

Several studies have focused on the use of this compound in various organic syntheses, leading to compounds with potential applications in medicinal chemistry. This includes the synthesis of novel benzopyrones and inhibitors of glycolic acid oxidase (Ellis & Thomas, 1974; Williams et al., 1983).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been involved in sm cross-coupling reactions, which are key in the synthesis of various organic compounds .

Action Environment

It’s worth noting that sm cross-coupling reactions, which similar compounds are involved in, are known for their mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJWELPDWMNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

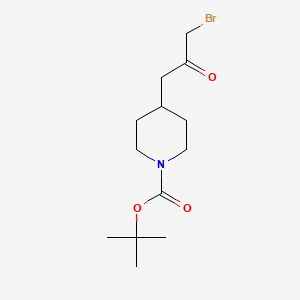

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.